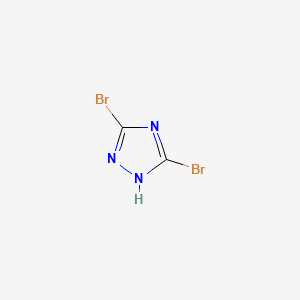

3,5-dibromo-1H-1,2,4-triazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 222386. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-dibromo-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBr2N3/c3-1-5-2(4)7-6-1/h(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAKFBWDPXYIQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBr2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225059 | |

| Record name | s-Triazole, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7411-23-6 | |

| Record name | 3,5-Dibromo-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7411-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazole, 3,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007411236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7411-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222386 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazole, 3,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIBROMO-4H-1,2,4-TRIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-dibromo-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of 3,5-dibromo-1H-1,2,4-triazole. This nitrogen-rich heterocyclic compound is a significant building block in medicinal chemistry and materials science, primarily owing to its versatile reactivity and the diverse biological activities exhibited by its derivatives.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below, providing a quantitative snapshot of its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂HBr₂N₃ | [1][2][3] |

| Molecular Weight | 226.86 g/mol | [1][2][3] |

| Melting Point | 212 °C (decomposes) | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| CAS Number | 7411-23-6 | [1][2][4] |

| Mass Spectrum (ESI) | m/z 224 [M-H]⁻ | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the direct bromination of 1H-1,2,4-triazole.[5][6] The following protocol details a common and effective method for its preparation.

Experimental Protocol: Synthesis from 1H-1,2,4-triazole[4]

Materials:

-

1H-1,2,4-triazole

-

Bromine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

A mixture of 1H-1,2,4-triazole (3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) is prepared in a reaction vessel and cooled to 0°C with stirring.[4]

-

A solution of bromine (6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred mixture.[4]

-

The reaction temperature is carefully maintained below 20°C during the addition.[4]

-

The reaction mixture is then stirred at room temperature overnight.[4]

-

Following the overnight stirring, concentrated hydrochloric acid (2.0 mL, 66 mmol) is added to the reaction solution.[4]

-

The resulting solid product is isolated by filtration, washed with water, and dried under a vacuum to yield this compound.[4]

Expected Yield: Approximately 65% (8.3 g).[4]

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) typically shows a peak at m/z 224, corresponding to the deprotonated molecule [M-H]⁻.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. The analysis of the IR spectra for both the title compound and its deuterated form has been reported, allowing for vibrational mode assignments.[6] The spectra are typically recorded using a KBr pellet method.[6]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions.[7] This property makes it a highly versatile intermediate for the synthesis of a wide array of functionalized 1,2,4-triazole derivatives.[7]

Key Application Areas:

-

Pharmaceutical Development: It is a crucial starting material for creating more complex molecules with potential therapeutic applications.[1] The 1,2,4-triazole scaffold is present in numerous FDA-approved drugs, and derivatives of this compound have been investigated for their anticancer properties.[8][9][10]

-

Agricultural Chemistry: This compound serves as a potent fungicide, effectively controlling a variety of fungal pathogens on crops, thereby enhancing agricultural productivity.[1]

-

Materials Science: It has applications as a corrosion inhibitor in metal coatings, protecting against rust and extending the lifespan of metal components.[1]

The versatility of this compound as a chemical intermediate is illustrated in the following diagram.

Caption: Reactivity of this compound as a chemical intermediate.

Biological Significance of the 1,2,4-Triazole Core

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[11] Its derivatives have been reported to exhibit a wide spectrum of pharmacological activities, including:

The biological activity of these compounds often stems from the ability of the nitrogen-rich triazole ring to engage in hydrogen bonding and other interactions with biological targets like enzymes and receptors.[7][11] The development of new synthetic methodologies for functionalizing the 1,2,4-triazole core, starting from precursors like this compound, remains an active and important area of research in the pursuit of novel therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 7411-23-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. This compound | 7411-23-6 | Benchchem [benchchem.com]

- 8. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

An In-depth Technical Guide to 3,5-dibromo-1H-1,2,4-triazole (CAS: 7411-23-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dibromo-1H-1,2,4-triazole, a key heterocyclic building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and explores its reactivity and applications, particularly as a precursor in the development of therapeutic agents. While direct biological activity of the title compound is not extensively documented, its role as a versatile intermediate is highlighted through its utility in forming a diverse range of derivatives, notably in the pursuit of novel anticancer and antifungal agents.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocycle. The presence of two bromine atoms on the triazole ring significantly influences its chemical reactivity, making it an excellent substrate for various cross-coupling reactions.

| Property | Value | Reference |

| CAS Number | 7411-23-6 | [1][2] |

| Molecular Formula | C₂HBr₂N₃ | [2] |

| Molecular Weight | 226.86 g/mol | [2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 212 °C (decomposes) | |

| Solubility | Soluble in ethanol | |

| Mass Spectrum (ESI) | m/z 224 [M-H]⁻ | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound is through the direct bromination of 1H-1,2,4-triazole.

Experimental Protocol: Synthesis

This protocol is adapted from the general procedure found in the literature[1].

Materials:

-

1H-1,2,4-triazole

-

Bromine (Br₂)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

A mixture of 1H-1,2,4-triazole (3.9 g, 56 mmol), water (50 mL), and DCM (15 mL) is prepared in a reaction vessel and cooled to 0°C with stirring.

-

A solution of bromine (6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred triazole mixture.

-

The reaction temperature is carefully maintained below 20°C during the addition.

-

After the addition is complete, the reaction mixture is stirred at room temperature overnight.

-

Concentrated hydrochloric acid (2.0 mL, 66 mmol) is then added to the reaction solution.

-

The resulting solid product is isolated by filtration, washed with water, and dried under vacuum to yield this compound as a solid. A typical yield for this reaction is approximately 65%[1].

References

synthesis of 3,5-dibromo-1H-1,2,4-triazole from 1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-dibromo-1H-1,2,4-triazole, a key building block in the development of novel therapeutic agents and functional materials. The document details a reliable synthetic protocol starting from 1H-1,2,4-triazole, presenting quantitative data and a clear experimental workflow.

Introduction

This compound is a crucial intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its two bromine atoms serve as versatile handles for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. The 1,2,4-triazole core is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting antifungal, antiviral, and anticancer properties. This guide outlines a common and effective method for the preparation of this important precursor.

Synthetic Pathway and Experimental Protocol

The synthesis of this compound from 1H-1,2,4-triazole is typically achieved through an electrophilic bromination reaction. The triazole ring is sufficiently activated to react with a suitable brominating agent, leading to the substitution of the hydrogen atoms at positions 3 and 5.

General Reaction Scheme

Caption: General reaction for the bromination of 1H-1,2,4-triazole.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

1H-1,2,4-triazole

-

Bromine

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

A solution of 1H-1,2,4-triazole (3.9 g, 56 mmol) in a mixture of water (50 mL) and dichloromethane (15 mL) is prepared in a reaction vessel and cooled to 0°C with stirring.[1]

-

Two separate solutions are prepared:

-

The bromine solution and the sodium hydroxide solution are added simultaneously and slowly dropwise to the stirred 1H-1,2,4-triazole mixture. The reaction temperature is carefully maintained below 20°C during the addition.[1]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred overnight.[1]

-

Concentrated hydrochloric acid (2.0 mL, 66 mmol) is then added to the reaction solution.[1]

-

The resulting solid product is isolated by filtration, washed with water, and dried under vacuum to yield this compound as a solid.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthetic method.

| Parameter | Value | Reference |

| Starting Material | 1H-1,2,4-triazole | [1] |

| Brominating Agent | Bromine | [1] |

| Base | Sodium Hydroxide | [1] |

| Solvent System | Dichloromethane/Water | [1] |

| Molar Ratio (Triazole:Bromine:NaOH) | 1 : 2.1 : 3 | [1] |

| Reaction Temperature | 0°C to room temperature | [1] |

| Reaction Time | Overnight | [1] |

| Product Yield | 65% | [1] |

| Alternate Yield | 74% (using bromine or NBS) | [2] |

| Product Form | Solid | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,5-dibromo-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of 3,5-dibromo-1H-1,2,4-triazole, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. This document details its synthesis, crystallographic structure, and spectroscopic properties, presenting quantitative data in structured tables and outlining key experimental protocols.

Molecular Structure and Bonding

This compound is a five-membered aromatic heterocycle characterized by the presence of two bromine atoms attached to the carbon atoms of the 1,2,4-triazole ring. The molecule is planar, a feature that is confirmed by X-ray crystallographic studies.[1] The bonding within the triazole ring involves a delocalized π-electron system, which imparts aromatic character to the molecule.

The crystal structure of this compound reveals a layered arrangement of molecules.[1] These layers are held together by intermolecular hydrogen bonds of the N-H···N type, forming infinite chains.[1] Specifically, a clear hydrogen bond exists between N(1)-H(1) and N(2) of an adjacent molecule.[1] In addition to hydrogen bonding, halogen-bonding interactions of the C-Br···N and C-Br···Br types play a significant role in the crystal packing, contributing to the formation of trimeric motifs.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the hexagonal space group P62c.[1]

| Parameter | Value |

| Empirical Formula | C₂HBr₂N₃ |

| Molecular Weight | 226.86 g/mol |

| Crystal System | Hexagonal |

| Space Group | P62c |

| a | 11.697(2) Å |

| c | 6.791(2) Å |

| V | 804.7(4) ų |

| Z | 6 |

| Calculated Density | 2.81 g/cm³ |

Table 1: Crystal Data and Structure Refinement for this compound.[1]

Bond Lengths and Angles

The interatomic distances and angles within the this compound molecule have been precisely measured.

| Bond | Length (Å) |

| Br(1)-C(3) | 1.868(7) |

| Br(2)-C(5) | 1.870(7) |

| N(1)-N(2) | 1.385(8) |

| N(1)-C(5) | 1.321(9) |

| N(2)-C(3) | 1.318(9) |

| N(4)-C(3) | 1.360(9) |

| N(4)-C(5) | 1.357(9) |

Table 2: Selected Bond Lengths for this compound.[1]

| Angle | Value (°) |

| N(2)-N(1)-C(5) | 113.8(6) |

| N(1)-N(2)-C(3) | 104.9(6) |

| Br(1)-C(3)-N(2) | 122.9(6) |

| Br(1)-C(3)-N(4) | 129.4(6) |

| N(2)-C(3)-N(4) | 107.7(7) |

| Br(2)-C(5)-N(1) | 122.5(6) |

| Br(2)-C(5)-N(4) | 129.8(6) |

| N(1)-C(5)-N(4) | 107.7(7) |

| C(3)-N(4)-C(5) | 105.9(7) |

Table 3: Selected Bond Angles for this compound.[1]

The planarity of the molecule and the observed bond lengths are consistent with a delocalized π-electron system across the triazole ring.

Figure 1: Molecular structure of this compound.

Spectroscopic Data

The spectroscopic profile of this compound provides further insight into its molecular structure and bonding.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | N-H stretching |

| 1275 | Ring stretching (R₁) |

| 1252 | In-plane N-H bending (δ(NH)) |

| 1130 | Ring breathing (R₅) |

Table 4: Key IR Absorption Bands for this compound.[1]

Mass Spectrometry

Mass spectral analysis of this compound provides information about its molecular weight and fragmentation pattern.

| Technique | m/z | Assignment |

| ESI | 224 | [M-H]⁻ |

Table 5: Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A single, broad signal for the N-H proton is expected, likely in the downfield region (δ > 10 ppm) due to its acidic nature and involvement in hydrogen bonding.

-

¹³C NMR: Two signals are expected for the two carbon atoms of the triazole ring. The chemical shifts would be influenced by the electronegativity of the attached bromine and nitrogen atoms.

Experimental Protocols

This section provides an overview of the experimental procedures used for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis is achieved through the direct bromination of 1H-1,2,4-triazole.

Materials:

-

1H-1,2,4-triazole

-

Bromine

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Water

Procedure:

-

A mixture of 1H-1,2,4-triazole (56 mmol) in water (50 mL) and DCM (15 mL) is prepared in a reaction vessel and cooled to 0°C.

-

A solution of bromine (119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (169 mmol) in water (20 mL) are added simultaneously and slowly dropwise to the stirred triazole mixture.

-

The reaction temperature is maintained below 20°C during the addition.

-

The reaction mixture is stirred at room temperature overnight.

-

Concentrated hydrochloric acid (66 mmol) is added to the reaction solution.

-

The solid product is isolated by filtration, washed with water, and dried under vacuum.

Figure 2: Synthesis workflow for this compound.

Single-Crystal X-ray Diffraction

Crystal Growth: Crystals suitable for X-ray diffraction can be grown by recrystallization from a water-ethanol (1:1) solution.[1]

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα) and a detector.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using least-squares methods against the experimental data to optimize the atomic coordinates and thermal parameters.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The IR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).[1]

-

A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of this compound. The crystallographic data reveals a planar molecule with a layered structure stabilized by hydrogen and halogen bonds. Spectroscopic analyses, particularly IR and mass spectrometry, corroborate the structural features. The provided experimental protocols offer a practical guide for the synthesis and characterization of this compound. This comprehensive information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 3,5-dibromo-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,5-dibromo-1H-1,2,4-triazole, a molecule of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and the experimental protocols utilized for its synthesis and structural determination, presenting the data in a clear and accessible format for researchers and professionals in drug development.

Crystallographic and Structural Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the hexagonal space group P62c.[1] The key crystallographic data and unit cell parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂HBr₂N₃ |

| Molecular Weight | 226.86 g/mol |

| Crystal System | Hexagonal |

| Space Group | P62c |

| a | 11.697(2) Å |

| c | 6.791(2) Å |

| V | 804.7(4) ų |

| Z | 6 |

| Calculated Density (Dₓ) | 2.81 g/cm³ |

| Measured Density (Dₘ) | 2.8 g/cm³ |

| Radiation | MoKα |

| Temperature | 23±1 °C |

| R-factor | 0.038 |

Table 1: Crystallographic Data for this compound.[1]

The molecule of this compound is planar, with the atoms residing in 6(h) positions according to the space group symmetry.[1] The molecules are interconnected through hydrogen bonds, forming infinite layers parallel to the ab-plane with an interlayer distance of 3.40 Å.[1] A notable feature is the hydrogen bond between N(1)-H(1) and N(2) of an adjacent molecule, with a nitrogen-nitrogen distance of 2.86 Å.[1]

Selected interatomic distances and angles are presented in the following table, providing insight into the molecular geometry of the triazole ring.

| Bond/Angle | **Distance (Å) / Angle (°) ** |

| C(3)-N(4) | 1.321 Å |

| C(5)-N(4) | 1.321 Å |

| N(1)-N(2) | 1.408 Å |

| N(2)-C(3) | 1.341 Å |

| C(5)-N(1) | 1.341 Å |

| C(3)-Br(3) | 1.860 Å |

| C(5)-Br(5) | 1.860 Å |

| N(2)-C(3)-N(4) | 114.5° |

| N(4)-C(5)-N(1) | 114.5° |

Table 2: Selected Bond Lengths and Angles for this compound.[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through the direct bromination of 1,2,4-triazole at room temperature.[1]

Materials:

-

1H-1,2,4-triazole

-

Bromine

-

Dichloromethane

-

Sodium Hydroxide

-

Concentrated Hydrochloric Acid

-

Water

Procedure:

-

A solution of bromine in dichloromethane and a solution of sodium hydroxide in water are added simultaneously and slowly dropwise to a stirred mixture of 1H-1,2,4-triazole, water, and dichloromethane at 0°C.

-

The reaction temperature is maintained below 20°C during the addition.

-

The reaction mixture is then stirred at room temperature overnight.

-

Concentrated hydrochloric acid is added to the reaction solution.

-

The solid product is isolated by filtration, washed with water, and dried under vacuum to yield this compound.[2]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by recrystallization from a water-ethanol (1:1) solution.[1] The resulting crystals were described as colorless needles.[1]

X-ray Data Collection and Structure Determination

The determination of the crystal structure involves three main stages: crystallization, data collection, and structure solution and refinement.[3][4]

Data Collection: A crystal of suitable size (0.2 x 0.2 x 0.5 mm) was mounted on a Syntex P21 diffractometer.[1] Data was collected at 23±1 °C using MoKα radiation with a graphite crystal monochromator.[1] The 2θ/θ scan method was employed for data collection.[1] A total of 764 reflections were collected, of which 293 independent reflections with I > 3σ(I) were used for refinement.[1]

Structure Solution and Refinement: The systematic absences in the diffraction data suggested the space group to be P63mc, P62c, or P63/mmc.[1] A successful solution was achieved in the space group P62c.[1] The structure was solved using direct methods with the MULTAN program, which revealed the positions of the bromine atoms.[1] Subsequent electron density maps located the carbon and nitrogen atoms.[1] The structure was refined using a full-matrix least-squares method.[1] Anisotropic temperature factors were applied, leading to a final R-value of 0.038.[1] The positions of the hydrogen atoms were located from a difference Fourier map but were not refined.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and structural determination of this compound.

Caption: Workflow from synthesis to crystal structure determination.

References

Spectroscopic Data and Experimental Protocols for 3,5-dibromo-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3,5-dibromo-1H-1,2,4-triazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with comprehensive experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₂HBr₂N₃, with a molecular weight of 226.86 g/mol .[1][2] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of readily available experimental NMR data in the searched literature, predicted ¹H and ¹³C NMR data are provided below. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~14-15 | Broad Singlet | 1H | N-H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C3, C5 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups and molecular vibrations.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3126 | N-H stretching |

| 1543 | -N=N- stretching |

| 1529, 1483 | C=C (aromatic) stretching |

| 3097, 3032 | C-H aromatic vibrations |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation patterns of the molecule.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Fragmentation | Technique |

| 224 | [M-H]⁻ | ESI |

The presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and fragment ions containing both bromine atoms, with relative intensities corresponding to the natural abundance of the isotopes.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound are provided below.

Synthesis of this compound

A general and effective method for the synthesis of this compound is the direct bromination of 1H-1,2,4-triazole.[3]

Procedure:

-

To a stirred mixture of 1H-1,2,4-triazole (e.g., 3.9 g, 56 mmol) in water (50 mL) and dichloromethane (DCM, 15 mL) at 0°C, a solution of bromine (e.g., 6.1 mL, 119 mmol) in DCM (15 mL) and a solution of sodium hydroxide (e.g., 6.78 g, 169 mmol) in water (20 mL) are added simultaneously and slowly dropwise.

-

The reaction temperature is maintained below 20°C during the addition.

-

The reaction mixture is then stirred at room temperature overnight.

-

Concentrated hydrochloric acid (e.g., 2.0 mL, 66 mmol) is added to the reaction mixture.

-

The resulting solid product is isolated by filtration, washed with water, and dried under vacuum to yield this compound.[2]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment should be recorded prior to sample analysis.

Mass Spectrometry (MS) Protocol

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solution may be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

-

Ionization Mode: Negative ion mode ([M-H]⁻) is often suitable for acidic protons, such as the N-H in triazoles. Positive ion mode ([M+H]⁺) can also be used.

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizing Gas (e.g., Nitrogen) Flow and Temperature: Optimized for efficient desolvation.

-

Mass Range: Scan a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

-

Fragmentation: Collision-induced dissociation (CID) can be performed in a tandem mass spectrometer (MS/MS) to obtain structural information from the fragmentation patterns.

This comprehensive guide provides the necessary spectroscopic data and experimental protocols to aid researchers in the synthesis, characterization, and application of this compound. The provided information is intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

Solubility Profile of 3,5-dibromo-1H-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,5-dibromo-1H-1,2,4-triazole

This compound is a halogenated heterocyclic compound. The 1,2,4-triazole ring is a key structural motif in many pharmacologically active molecules, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The bromine substituents on the triazole ring are expected to influence its physicochemical properties, including its solubility in organic solvents. Generally, 1,2,4-triazole and its derivatives are known to be soluble in various organic solvents, a characteristic that is crucial for their use in synthesis, purification, and formulation in drug development.[1][2]

Qualitative Solubility Assessment

In the absence of specific quantitative data, a qualitative assessment of the solubility of this compound can be inferred from the general principle of "like dissolves like." As a polar molecule containing nitrogen atoms capable of hydrogen bonding, it is anticipated to have some degree of solubility in polar organic solvents. The presence of two bromine atoms increases the molecular weight and may enhance solubility in less polar solvents compared to the parent 1H-1,2,4-triazole.

Based on the properties of similar compounds, the expected solubility trend in common organic solvents is as follows:

-

High to Moderate Solubility: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective solvents due to their high polarity and ability to engage in dipole-dipole interactions.

-

Moderate Solubility: Polar protic solvents like methanol, ethanol, and other short-chain alcohols are expected to dissolve the compound through hydrogen bonding and dipole-dipole interactions.

-

Lower Solubility: Less polar solvents such as acetone and ethyl acetate may show moderate to low solubility.

-

Insoluble or Sparingly Soluble: Nonpolar solvents like hexane and toluene are expected to be poor solvents for this polar compound.

It is crucial to experimentally determine the precise solubility for any practical application.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | CH₃OH | 32.7 | 25 | Data not available | Data not available |

| Ethanol | C₂H₅OH | 24.5 | 25 | Data not available | Data not available |

| Acetone | (CH₃)₂CO | 20.7 | 25 | Data not available | Data not available |

| Acetonitrile | CH₃CN | 37.5 | 25 | Data not available | Data not available |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 36.7 | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 46.7 | 25 | Data not available | Data not available |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | 25 | Data not available | Data not available |

| Ethyl Acetate | CH₃COOC₂H₅ | 6.0 | 25 | Data not available | Data not available |

| Hexane | C₆H₁₄ | 1.9 | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various stages of research and development, including reaction optimization, purification, and formulation. The following are established methods for determining the solubility of a solid organic compound in an organic solvent.

Isothermal Shake-Flask Method

This gravimetric method is a widely accepted standard for determining the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed, thermostatically controlled flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, depending on the compound and solvent. Periodic sampling and analysis can determine when equilibrium is reached (i.e., when the concentration of the solute in the solution no longer changes).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw a known volume of the clear, saturated supernatant.

-

Solvent Evaporation: Evaporate the solvent from the aliquot under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute) until a constant weight of the solid residue is obtained.

-

Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the solvent aliquot taken.

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for determining the solubility of compounds with high accuracy and for analyzing multiple samples.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the Isothermal Shake-Flask Method (steps 1-3).

-

Dilution: Withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to the solute.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by taking the dilution factor into account.

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound can be achieved through the bromination of 1H-1,2,4-triazole. The following diagram illustrates a typical laboratory-scale synthesis workflow.[3]

References

In-depth Technical Guide: Thermal Stability and Decomposition of 3,5-dibromo-1H-1,2,4-triazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-dibromo-1H-1,2,4-triazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. An understanding of its thermal stability and decomposition profile is crucial for safe handling, storage, and processing, as well as for predicting its behavior in various applications. This technical guide provides an overview of the known information and outlines the necessary experimental protocols for a thorough investigation of the thermal properties of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

Table 1. Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂HBr₂N₃ |

| Molecular Weight | 226.86 g/mol |

| CAS Number | 7411-23-6 |

| Appearance | Solid |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

Thermal Stability and Decomposition Analysis

A comprehensive search of the scientific literature did not yield specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound. Such analyses are essential for determining key parameters of thermal stability.

Table 2. Summary of Thermal Decomposition Data (Hypothetical)

| Parameter | Value | Method |

| Onset Decomposition Temperature (T_onset) | Not Available | TGA |

| Peak Decomposition Temperature (T_peak) | Not Available | DTG |

| Melting Point (T_m) | Not Available | DSC |

| Enthalpy of Fusion (ΔH_fus) | Not Available | DSC |

| Enthalpy of Decomposition (ΔH_decomp) | Not Available | DSC |

Note: The data in this table is hypothetical and serves as a template for reporting experimental findings.

Recommended Experimental Protocols

To thoroughly characterize the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Calibrate the TGA instrument using standard reference materials.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a suitable pan (e.g., alumina or platinum).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the experiment under a controlled atmosphere, typically an inert gas such as nitrogen, to prevent oxidative decomposition.

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the TGA curve, and the peak decomposition temperature can be identified from the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Heat the sample and reference pans at a constant heating rate (e.g., 10 °C/min) over a desired temperature range (e.g., from ambient to 400 °C).

-

Conduct the experiment under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow to the sample relative to the reference as a function of temperature.

-

Endothermic peaks typically represent melting, while exothermic peaks indicate decomposition or crystallization. The area under the peak is integrated to determine the enthalpy change.

Visualization of Experimental Workflow and Potential Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate a standard workflow for thermal analysis and a plausible, though not experimentally verified, decomposition pathway for this compound.

An In-Depth Technical Guide to the Tautomerism of 3,5-dibromo-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-dibromo-1H-1,2,4-triazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its tautomeric behavior is crucial for predicting its chemical reactivity, hydrogen bonding capabilities, and interactions with biological targets. This guide provides a detailed analysis of the tautomerism of this compound, integrating crystallographic data, spectroscopic insights, and computational analysis of analogous compounds to elucidate the predominant tautomeric forms in both solid and solution phases.

Introduction to Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism, the migration of a proton between two or more locations in a molecule, is a fundamental characteristic of many heterocyclic compounds, including 1,2,4-triazoles. For unsymmetrically substituted 1,2,4-triazoles, several tautomeric forms are possible. In the case of 3,5-disubstituted-1,2,4-triazoles, the tautomeric equilibrium is primarily between the 1H- and 4H-tautomers. The relative stability of these tautomers is influenced by the electronic nature of the substituents and the medium (solid-state packing forces or solvent effects). Generally, for 1,2,4-triazoles, the 1H-tautomer is considered to be more stable.[1]

Tautomeric Forms of this compound

The principal tautomeric equilibrium for 3,5-dibromo-1,2,4-triazole involves the migration of the proton between the N1 and N4 positions of the triazole ring, leading to the 1H- and 4H-tautomers.

Experimental Evidence for Tautomer Predominance

Solid-State Analysis: X-ray Crystallography

The definitive method for determining the tautomeric form in the solid state is single-crystal X-ray diffraction. The crystal structure of this compound has been determined and unequivocally shows the presence of the 1H-tautomer in the crystalline form.

Experimental Protocol: Single-Crystal X-ray Diffraction (Illustrative)

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of this compound in an appropriate solvent system.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.

Crystallographic Data Summary for this compound

| Parameter | Value |

| Tautomeric Form | 1H-1,2,4-triazole |

| Empirical Formula | C₂HBr₂N₃ |

| Crystal System | Hexagonal |

| Space Group | P6₂c |

Solution-State Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

In many cases, proton exchange between tautomers can be slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. The ratio of the tautomers can be determined by integrating the signals corresponding to each form. For symmetrically substituted 3,5-dihalo-1,2,4-triazoles, ¹³C NMR would be particularly informative, as the two carbon atoms would be equivalent in the 4H-tautomer but inequivalent in the 1H-tautomer.

Illustrative Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

-

Data Acquisition: ¹H, ¹³C, and ¹⁵N NMR spectra are acquired on a high-field NMR spectrometer. Temperature-dependent NMR studies can also be performed to investigate the thermodynamics of the tautomeric equilibrium.

-

Data Analysis: The chemical shifts and coupling constants are analyzed to assign the signals to the respective tautomers. The relative integrals of the signals are used to determine the equilibrium constant (KT).

Computational Analysis of Tautomer Stability

While no specific computational studies on this compound have been reported, studies on the closely related 3,5-dichloro-1,2,4-triazole provide valuable insights. Ab initio calculations on 3,5-dichloro-1,2,4-triazole have shown that the 1H-tautomer is more stable than the 4H-tautomer by approximately 3.1 kcal/mol .[2] Given the similar electronic properties of chlorine and bromine, it is highly probable that the 1H-tautomer of 3,5-dibromo-1,2,4-triazole is also the more stable form in the gas phase and in non-polar solvents.

Illustrative Computational Protocol: Density Functional Theory (DFT) Calculations

-

Structure Optimization: The geometries of the 1H- and 4H-tautomers of 3,5-dibromo-1,2,4-triazole are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. Solvation effects can be included using a continuum solvation model (e.g., PCM).

-

Relative Stability: The relative Gibbs free energies of the tautomers are calculated to determine their relative populations at a given temperature.

Predicted Relative Stabilities of 3,5-dihalo-1,2,4-triazole Tautomers

| Compound | Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Predominant Form |

| 3,5-dichloro-1,2,4-triazole | 1H | 0.0 | 1H |

| 4H | ~3.1[2] | ||

| 3,5-dibromo-1,2,4-triazole | 1H | 0.0 (Hypothesized) | 1H |

| 4H | > 0 (Hypothesized) |

Synthesis of Tautomeric Forms

The synthesis of this compound is typically achieved through the direct bromination of 1H-1,2,4-triazole.[3] The reaction product is the thermodynamically stable 1H-tautomer. The synthesis of the less stable 4H-tautomer, 3,5-dibromo-4H-1,2,4-triazole, has also been reported, likely through a different synthetic route or by derivatization and subsequent removal of a protecting group at the N4 position.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 1H-1,2,4-triazole is dissolved in an aqueous solution.

-

Bromination: A solution of bromine in a suitable solvent (e.g., dichloromethane) and an aqueous solution of a base (e.g., sodium hydroxide) are added simultaneously and slowly to the stirred triazole solution at a low temperature (e.g., 0 °C).

-

Workup: After the reaction is complete, the mixture is acidified (e.g., with hydrochloric acid).

-

Isolation: The solid product is isolated by filtration, washed with water, and dried under vacuum to yield this compound.

Conclusion

The tautomerism of this compound is dominated by the 1H-tautomer. This is conclusively demonstrated in the solid state by X-ray crystallography and is strongly supported by computational studies on the analogous 3,5-dichloro derivative, which indicate a significant energetic preference for the 1H form. While detailed solution-state studies on the dibromo compound are lacking, it is anticipated that the 1H-tautomer also predominates in solution, although the exact equilibrium position may be influenced by the solvent. For drug development and materials science applications, the pronounced stability of the 1H-tautomer should be considered the primary form of this molecule, dictating its physicochemical properties and intermolecular interactions. Further NMR studies would be beneficial to quantify the tautomeric equilibrium in various solvents.

References

Methodological & Application

Application Notes and Protocols for N1-Functionalization of 3,5-dibromo-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the N1 position of 3,5-dibromo-1H-1,2,4-triazole, a versatile building block in medicinal chemistry. The N1-substituted derivatives of this triazole serve as key intermediates in the synthesis of novel therapeutic agents, particularly in the development of anticancer drugs.[1][2]

Introduction

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[3] Functionalization of the this compound core, particularly at the N1 position, allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the development of new chemical entities with potential therapeutic applications. The bromine atoms at the 3 and 5 positions can be subsequently modified, for instance, through cross-coupling reactions, to further expand the chemical diversity of the synthesized compounds.[1]

This document outlines protocols for two key N1-functionalization reactions: N-alkylation and N-arylation. It also provides information on the biological context of these compounds, focusing on their potential as anticancer agents.

N1-Alkylation of this compound

Direct alkylation of 1,2,4-triazoles can lead to a mixture of N1 and N4 isomers.[4] To achieve high regioselectivity for the N1 position, the use of a sterically hindered non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in an aprotic solvent like tetrahydrofuran (THF) is recommended.[4][5][6] Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.[5][7]

Experimental Protocol: N1-Alkylation using DBU

This protocol is adapted from general procedures for regioselective N1-alkylation of 1,2,4-triazoles.[4][5]

Materials:

-

This compound

-

Alkyl halide (e.g., butyl bromide, benzyl bromide)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.1 eq) at room temperature.

-

Stir the mixture for 15-30 minutes.

-

Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the N1-alkylated product.

Experimental Protocol: Microwave-Assisted N1-Alkylation

This protocol is based on general procedures for microwave-assisted synthesis of N-alkylated triazoles.[5][7]

Materials:

-

This compound

-

Alkyl halide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or ethanol

-

Microwave-safe reaction vessel

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 eq), the alkylating agent (1.0-1.2 eq), and potassium carbonate (1.5-2.0 eq) in a suitable solvent (e.g., DMF or ethanol).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation: N1-Alkylation

The following table summarizes expected yields for the alkylation of 1,2,4-triazole with a dihaloalkane, which can serve as a reference for the expected regioselectivity.

| Product Isomer Type | Expected Yield Range (%) |

| N1,N1'-dialkylated | 40-70 |

| N1,N4'-dialkylated | 10-20 |

| N4,N4'-dialkylated | 5-15 |

| Mono-N1-alkylated | Variable |

| Mono-N4-alkylated | Variable |

Yields are based on the alkylation of 1,2,4-triazole with 1,6-dibromohexane and may vary for this compound and other alkylating agents.[4]

N1-Arylation of this compound

The Chan-Evans-Lam (CEL) coupling is an effective method for the N-arylation of azoles using arylboronic acids.[1] A copper(II) acetate catalyst in the presence of a base and an oxygen atmosphere has been shown to be effective for the N-arylation of 3-bromo-1H-1,2,4-triazole and can be adapted for the 3,5-dibromo analogue.[1] Ligand-free copper-catalyzed methods have also been reported.[8][9]

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from the Chan-Evans-Lam coupling of 3-bromo-1H-1,2,4-triazole.[1]

Materials:

-

This compound

-

Arylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dichloromethane (DCM)

-

4 Å molecular sieves

-

Oxygen balloon

Procedure:

-

To a reaction flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), Cu(OAc)₂ (50 mol%), and 4 Å molecular sieves.

-

Add anhydrous DCM as the solvent.

-

Add DBU (3.0 eq) to the mixture.

-

Fit the flask with an oxygen balloon.

-

Stir the reaction mixture at room temperature for 10 hours, monitoring the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and wash with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation: N-Arylation Yields

The following table presents yields for the N-arylation of 3-bromo-1H-1,2,4-triazole with various arylboronic acids, which can be indicative of the expected yields for the 3,5-dibromo analogue.[1]

| Arylboronic Acid | Product | Isolated Yield (%) |

| Phenylboronic acid | 1-Phenyl-3-bromo-1H-1,2,4-triazole | 77 |

| (4-Methoxyphenyl)boronic acid | 1-(4-Methoxyphenyl)-3-bromo-1H-1,2,4-triazole | 62 |

| (3-Methoxyphenyl)boronic acid | 1-(3-Methoxyphenyl)-3-bromo-1H-1,2,4-triazole | 61 |

| Naphthalen-1-ylboronic acid | 1-(Naphthalen-1-yl)-3-bromo-1H-1,2,4-triazole | 59 |

| Benzo[d][1][10]dioxol-5-ylboronic acid | 1-(Benzo[d][1][10]dioxol-5-yl)-3-bromo-1H-1,2,4-triazole | 59 |

Application in Anticancer Drug Development

N1-functionalized 1,2,4-triazoles have shown significant potential as anticancer agents.[2][11] For instance, certain 1,5-disubstituted 1,2,4-triazoles, designed as combretastatin analogues, have demonstrated potent antiproliferative activity.[10]

Mechanism of Action

Some N1-aryl-1,2,4-triazole derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[10] Another potential target for functionalized 1,2,4-triazoles is Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[12] Inhibition of PARP-1 is a promising strategy for treating cancers with mutations in BRCA1/BRCA2.[12]

Visualizations

Experimental Workflow: N1-Alkylation

Caption: Workflow for N1-Alkylation of this compound.

Signaling Pathway: Anticancer Mechanism

Caption: Potential anticancer signaling pathways of N1-functionalized triazoles.

References

- 1. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. Discovery of novel functionalized 1,2,4-triazoles as PARP-1 inhibitors in breast cancer: Design, synthesis and antitumor activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Suzuki Coupling Reactions for the Synthesis of 3,5-Disubstituted-1H-1,2,4-triazoles

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3,5-dibromo-1H-1,2,4-triazole with various arylboronic acids. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and this synthetic route offers a versatile and efficient method for creating libraries of 3,5-diaryl-1H-1,2,4-triazoles.[1][2] These compounds are of significant interest in drug discovery due to their broad range of biological activities, including antifungal, anticancer, and antiviral properties.[1][2][3] This note includes a general reaction scheme, a summary of reaction conditions with corresponding yields, a detailed experimental protocol for a representative reaction, and workflow diagrams to guide researchers.

Introduction and Applications

The 1,2,4-triazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its unique structural features, including hydrogen bonding capacity, dipole character, and rigidity, allow it to effectively interact with various biological targets.[1] Consequently, this moiety is integral to a wide array of clinically approved drugs, such as the antifungal agents fluconazole and itraconazole, the anticancer drug anastrozole, and the antiviral ribavirin.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds.[4][5] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[5] Applying this reaction to this compound provides a direct and modular approach to synthesize novel 3,5-diaryl-1H-1,2,4-triazole derivatives, which are valuable candidates for drug discovery and development programs.

General Reaction Scheme

The double Suzuki-Miyaura coupling reaction allows for the symmetrical diarylation of the this compound core. The general transformation is depicted below:

Caption: General scheme for the Suzuki coupling of this compound.

Data Presentation: Reaction Scope and Yields

While specific data on the unprotected this compound is limited, extensive studies on analogous N-alkylated 3,5-dibromophenyl-4H-1,2,4-triazole substrates provide an excellent model for expected reaction outcomes. The following table summarizes the results for the Suzuki coupling of a 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole with various arylboronic acids, demonstrating the versatility of this transformation.

Table 1: Suzuki Coupling of 4-Alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole with Arylboronic Acids Reaction Conditions: 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole (1.0 mmol), Arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (10 mmol), Toluene/H₂O/EtOH (10:6:3 mL), 130°C.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 4 | 93 |

| 2 | 4-Methylphenylboronic acid | 5 | 95 |

| 3 | 4-Methoxyphenylboronic acid | 5 | 96 |

| 4 | 4-Fluorophenylboronic acid | 6 | 88 |

| 5 | 4-Chlorophenylboronic acid | 7 | 85 |

| 6 | 4-(Trifluoromethyl)phenylboronic acid | 10 | 75 |

| 7 | Naphthalene-1-boronic acid | 8 | 82 |

| 8 | Thiophene-2-boronic acid | 6 | 78 |

Data adapted from a study on a closely related substrate, providing a representative scope for the reaction.[6]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki coupling reaction to synthesize a 3,5-diaryl-1H-1,2,4-triazole derivative.

Protocol: Synthesis of 3,5-bis(4-methylphenyl)-1H-1,2,4-triazole

Materials:

-

This compound

-

4-Methylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Ethanol (200 proof)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

-

Round-bottom flask or microwave reaction vial

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 226.8 mg).

-

Reagent Addition: Add 4-methylphenylboronic acid (2.5 mmol, 339.9 mg), potassium carbonate (10.0 mmol, 1.38 g), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.7 mg).

-

Solvent Addition: Add the solvent mixture of Toluene (10 mL), Ethanol (3 mL), and Water (6 mL).

-

Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes by bubbling the gas through the reaction mixture.

-

Heating: Place the flask in a preheated oil bath at 130°C. Stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 5-10 hours.

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (30 mL).

-

Transfer the mixture to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3,5-bis(4-methylphenyl)-1H-1,2,4-triazole product.

-

-

Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualized Workflows and Mechanisms

Experimental Workflow Diagram

The following diagram illustrates the general laboratory workflow for the Suzuki coupling reaction described in the protocol.

References

- 1. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Chan-Evans-Lam Coupling of 3,5-dibromo-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Chan-Evans-Lam (CEL) coupling of 3,5-dibromo-1H-1,2,4-triazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of N-aryl-3,5-dibromo-1,2,4-triazoles, which are valuable intermediates in the development of novel therapeutics. The resulting products can be further functionalized, for example, via Suzuki-Miyaura coupling, to generate diverse libraries of di-arylated 1,2,4-triazoles for screening in drug discovery programs.[1]

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a wide range of clinically approved drugs with diverse biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed cross-coupling reaction that provides a versatile and efficient method for the N-arylation of azoles under relatively mild conditions.[1][5] This reaction is particularly advantageous as it can be conducted at room temperature and is tolerant of various functional groups.[1]

The N-arylation of this compound via the CEL coupling opens a pathway to a rich chemical space of substituted triazole derivatives. The two bromine atoms on the triazole ring serve as handles for subsequent cross-coupling reactions, allowing for the creation of complex, di-arylated structures. These molecules are of significant interest in drug discovery, particularly in the development of anticancer agents.[1]

Applications

The N-aryl-3,5-dibromo-1,2,4-triazole core is a versatile building block for the synthesis of compounds with potential therapeutic applications in several areas:

-

Oncology: Di-arylated 1,2,4-triazoles have demonstrated significant potential as anticancer agents. For instance, derivatives synthesized from a related bromo-triazole have shown efficacy against human breast cancer cell lines by inducing apoptosis.[1] The ability to readily diversify the aryl substituents allows for the fine-tuning of activity and selectivity against various cancer cell lines.

-

Infectious Diseases: The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[2][6] The N-aryl-3,5-dibromo-1,2,4-triazole derivatives can be explored for the development of new anti-infective drugs.

-

Neuroscience: Some 1,2,4-triazole derivatives have been investigated for their neuroprotective properties.[2] The structural diversity achievable from the dibrominated intermediate could lead to the discovery of novel agents for neurodegenerative diseases.

-

Agricultural Chemistry: 3,5-Dibromo-1,2,4-triazole itself is utilized as a fungicide in agricultural applications, highlighting the inherent bioactivity of this core structure.[7]

Reaction Workflow and Logic

The overall synthetic strategy involves a two-step process to generate di-arylated 1,2,4-triazoles. The initial Chan-Evans-Lam coupling selectively forms the N-C bond, followed by a palladium-catalyzed Suzuki-Miyaura coupling to substitute the bromine atoms.

Caption: Synthetic pathway from this compound to biologically active compounds.

Data Presentation

The following tables summarize the optimized reaction conditions for the Chan-Evans-Lam coupling of a closely related substrate, 3-bromo-1H-1,2,4-triazole, which provides a strong starting point for the 3,5-dibromo analogue, and the expected yields for the N-arylation of this compound with various arylboronic acids based on this data.

Table 1: Optimization of Reaction Conditions for N-Arylation of 3-bromo-1H-1,2,4-triazole [1]

| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Atmosphere | Yield (%) |

| 1 | Cu(OAc)₂ (50) | DBU (3) | DCM | Air | 57 |

| 2 | Cu(OAc)₂ (50) | DBU (3) | DCE | Air | 49 |

| 3 | Cu(OAc)₂ (50) | DBU (3) | MeOH | Air | 34 |

| 4 | Cu(OAc)₂ (50) | DBU (3) | Toluene | Air | n.r. |

| 5 | Cu(OAc)₂ (50) | DBU (3) | THF | Air | 41 |